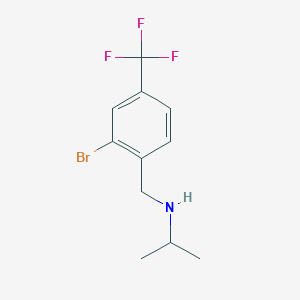
(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an isopropylamine moiety attached to a benzyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-Bromo-4-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to form 2-Bromo-4-(trifluoromethyl)benzyl alcohol.
Substitution: The benzyl alcohol is then converted to 2-Bromo-4-(trifluoromethyl)benzyl bromide.
Amination: Finally, the benzyl bromide undergoes nucleophilic substitution with isopropylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) are employed.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted benzyl derivatives.
科学的研究の応用
(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, while the isopropylamine moiety facilitates its interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to desired effects.
類似化合物との比較
Similar Compounds
- (2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine
- 2-Bromo-4-(trifluoromethyl)benzyl alcohol
- 2-Bromo-4-(trifluoromethyl)benzaldehyde
Uniqueness
(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine is unique due to the presence of the isopropylamine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
生物活性
(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine is a synthetic organic compound that belongs to the class of substituted amines. Its unique structure, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzyl moiety, suggests potential biological activity. This article reviews its biological activity based on existing research, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H12BrF3N. The compound features:
- Bromine : A halogen that can influence reactivity and biological interactions.
- Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability.
- Isopropyl amine : Provides basic properties that may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 304.12 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | High (indicating lipophilicity) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom may enhance binding affinity, while the trifluoromethyl group can stabilize the compound against metabolic degradation.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : Potential modulation of neurotransmitter receptors, which could impact central nervous system functions.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in xenograft models .
- Neuroactive Properties : Compounds with similar amine structures often demonstrate neuroactivity, potentially impacting mood and cognition.
Case Studies
Several studies have investigated the biological implications of brominated and trifluoromethylated compounds:
- Antitumor Efficacy : A related compound displayed significant anti-tumor activity in mouse models, suggesting that this compound could have similar effects .
- Cytotoxicity Assessments : In vitro studies indicate varying degrees of cytotoxicity against cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic use .
Table 2: Summary of Biological Studies
特性
IUPAC Name |
N-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N/c1-7(2)16-6-8-3-4-9(5-10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFGHTBQBADOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













